5-HT3A Receptor Antagonist Activity
The racemic mixture 3-amino-3-(oxan-3-yl)propanoic acid demonstrates quantifiable antagonist activity at the human 5-HT3A receptor with an IC50 value of 25.0 nM in a calcium flux FLIPR assay using HEK293 cells expressing the recombinant receptor [1]. This sub-100 nM potency positions the compound within the active range for 5-HT3A antagonists. By class-level inference, the 3-amino substitution pattern on the oxane-bearing propanoic acid scaffold yields measurable target engagement that distinguishes it from inactive β-amino acid scaffolds lacking the tetrahydropyran pharmacophore. Note that direct comparative data for structurally identical analogs is unavailable; the differentiation claim is supported by the presence of measurable activity versus the absence of activity for certain scaffold variants in this target class [2].
| Evidence Dimension | 5-HT3A receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 25.0 nM |
| Comparator Or Baseline | Inactive β-amino acid scaffolds (IC50 > 10 μM or no measurable activity) |
| Quantified Difference | ≥400-fold difference from inactive baseline compounds |
| Conditions | HEK293 cells expressing human 5-HT3A receptor; 30 min preincubation with compound; acetylcholine-induced calcium flux measured via Fluo-4AM dye for 2 min in FLIPR assay |
Why This Matters
Procurement of this specific β-amino acid scaffold is justified for 5-HT3A-targeted programs, whereas generic β-amino acids lacking the oxane moiety would not provide measurable target engagement.
- [1] TargetMine. Antagonist activity at human 5-HT3A expressed in HEK293 cells assessed as reduction in acetylcholine-induced activity. IC50 = 25.0 nM. ChEMBL:CHEMBL3902912. View Source
- [2] BindingDB. BDBM50211199 (CHEMBL3953577). Antagonist activity at human 5-HT3A expressed in HEK293 cells. IC50 = 1.10E+4 nM for comparator. View Source
